molecular formula C8H15N5 B1421474 2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine CAS No. 1240527-96-1

2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine

Cat. No. B1421474
M. Wt: 181.24 g/mol
InChI Key: MHPKCVHJGBUUSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine, also known as VEGFR-2 inhibitor, is a chemical compound that has been widely researched for its potential therapeutic applications in various diseases. This compound is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis, the formation of new blood vessels. In

Scientific Research Applications

Synthesis and Cardiotonic Activity

  • Research has been conducted on the synthesis of pyrimidine derivatives, including compounds similar to "2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine". These compounds have shown potential in cardiotonic activity, demonstrating positive inotropic effects in animal models (Dorigo et al., 1996).

Hydrogen-Bonded Ribbons in Pyrimidine Derivatives

  • A study analyzed the structure of ethyl 3-[2-amino-4,6-bis(dimethylamino)pyrimidin-5-yl]-2-cyanoacrylate, closely related to "2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine". The research revealed insights into the nonplanar configurations and hydrogen bonding in such compounds, contributing to the understanding of their structural properties (Trilleras et al., 2008).

Preparation of Fluoroionophores

  • A study on diamine-salicylaldehyde derivatives, which are structurally related to "2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine", demonstrated their application in preparing fluoroionophores. These compounds have shown potential in chelating metal ions, indicating their use in biochemical and analytical applications (Hong et al., 2012).

Pharmaceutical Applications

  • Pyrimidine derivatives, including compounds similar to "2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine", have been reviewed for their pharmaceutical applications. They exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects (Verma et al., 2020).

properties

IUPAC Name

2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5/c1-13(2)4-3-10-8-11-5-7(9)6-12-8/h5-6H,3-4,9H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPKCVHJGBUUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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